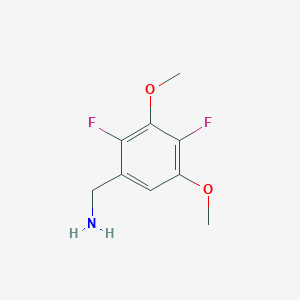
(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C15H15F2NO2 It is a derivative of methanamine, featuring two fluorine atoms and two methoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-3,5-dimethoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reduction of 2,4-difluoro-3,5-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent . This method provides a straightforward route to obtain the desired amine compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the functional groups attached to the phenyl ring.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted phenylmethanamines.
Aplicaciones Científicas De Investigación
(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,4-Difluoro-3,5-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects on biological systems are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxybenzylamine: This compound is similar in structure but lacks the fluorine atoms present in (2,4-Difluoro-3,5-dimethoxyphenyl)methanamine.
3,4-Dimethoxybenzeneethanamine: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of both fluorine and methoxy groups in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C9H11F2NO2 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
(2,4-difluoro-3,5-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H11F2NO2/c1-13-6-3-5(4-12)7(10)9(14-2)8(6)11/h3H,4,12H2,1-2H3 |
Clave InChI |
FCJSGLOBJHTIAG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)CN)F)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12845966.png)
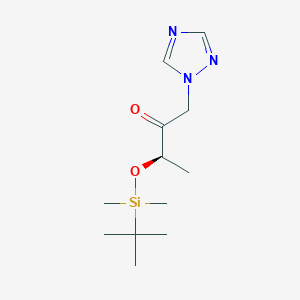
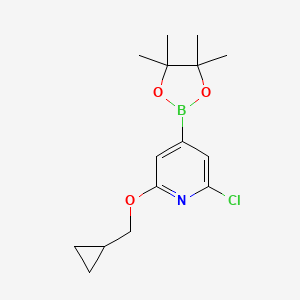
![3-[3-(Trifluoromethyl)phenyl]thiophene](/img/structure/B12845988.png)
![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)
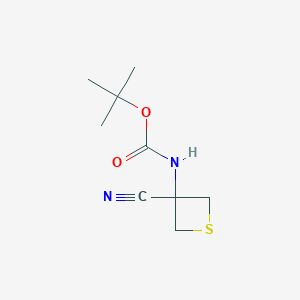
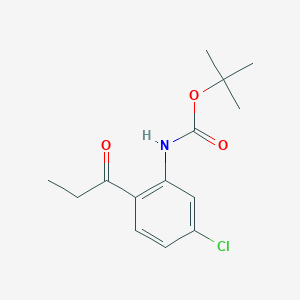
![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
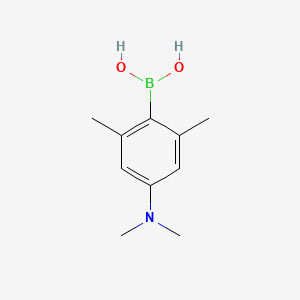
![[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B12846023.png)
![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)
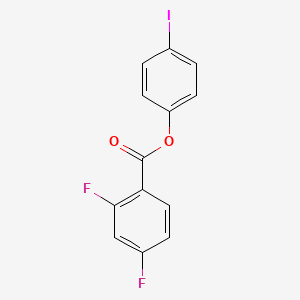
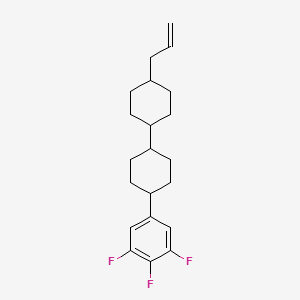
![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
